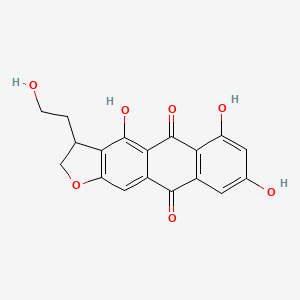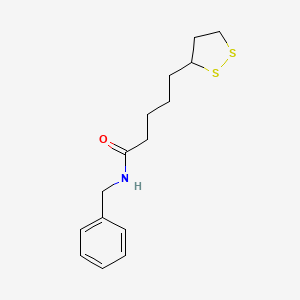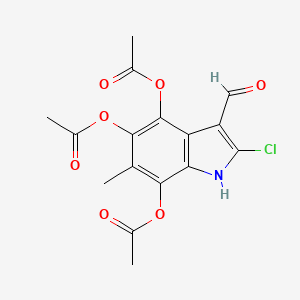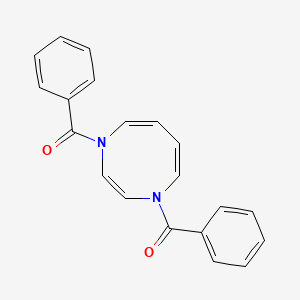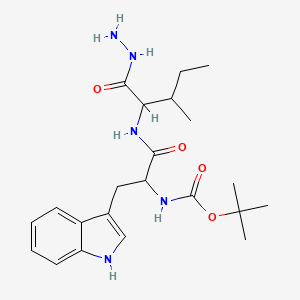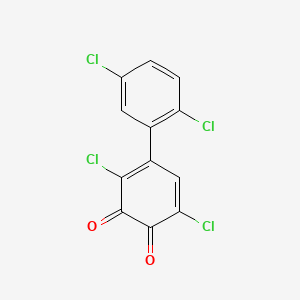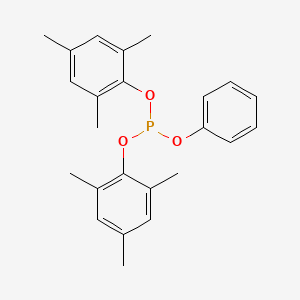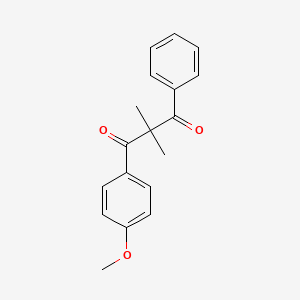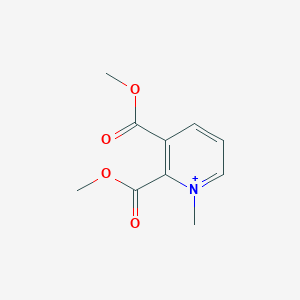
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two methoxycarbonyl groups attached to the 2 and 3 positions of the pyridinium ring, along with a methyl group at the 1 position. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium typically involves the reaction of pyridine derivatives with methoxycarbonylating agents. One common method is the high-pressure cycloaddition of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by thermal cycloreversion . This reaction is carried out at elevated temperatures, around 130°C, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition and cycloreversion techniques. The use of high-pressure reactors and precise temperature control ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium oxides.
Reduction: Reduction reactions can convert the pyridinium salt to pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridinium oxides.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium salts with various functional groups.
Applications De Recherche Scientifique
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of 2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Febantel: N-{2-[2,3-Bis-(methoxycarbonyl)-guanidino]-5-(phenylthio)-phenyl}-2-methoxyacetamide.
Boronic Esters: Used as protective groups in carbohydrate chemistry.
Uniqueness
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
73834-99-8 |
|---|---|
Formule moléculaire |
C10H12NO4+ |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
dimethyl 1-methylpyridin-1-ium-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12NO4/c1-11-6-4-5-7(9(12)14-2)8(11)10(13)15-3/h4-6H,1-3H3/q+1 |
Clé InChI |
GOWNGKXZEBJPCL-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=CC(=C1C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


